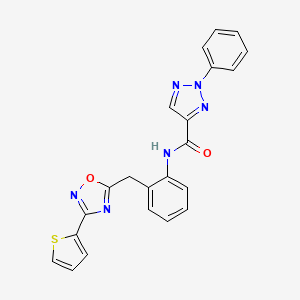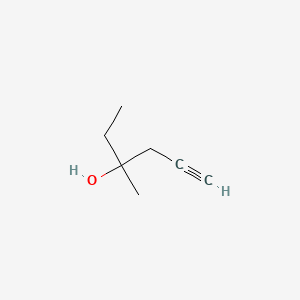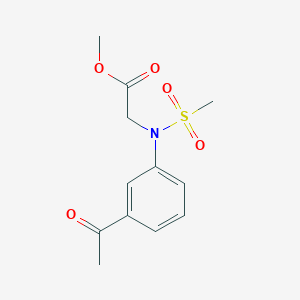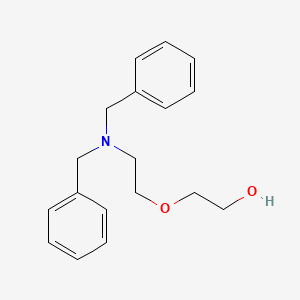
N-(3,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, also known as DFP-10825, is a novel compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Vibrational Spectroscopic Analysis and Quantum Computational Approach
Research on structurally related molecules, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, has provided insights into their vibrational signatures via Raman and Fourier transform infrared spectroscopy. These studies, complemented by density functional theory (DFT) calculations, help understand the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, leading to insights into the stability and electronic interactions of these compounds. Such analyses are crucial for understanding the chemical behavior and potential applications of N-(3,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide in various scientific fields (Jenepha Mary, Pradhan, & James, 2022).
Synthesis and Characterization of Sulfanilamide Derivatives
The synthesis and characterization of sulfanilamide derivatives provide a foundation for understanding the chemical properties and potential applications of this compound. Studies on compounds like N-substituted sulfanilamide derivatives contribute to the development of new antibacterial and antifungal agents, highlighting the role of structural modifications in enhancing biological activity. Such research is pivotal for the development of new therapeutic agents (Lahtinen et al., 2014).
Anticancer and Antimicrobial Applications
Research on compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with this compound, reveals their potential as glutaminase inhibitors with implications for cancer therapy. These studies demonstrate the capacity of such compounds to inhibit the growth of cancer cells, highlighting their potential in developing new anticancer therapies (Shukla et al., 2012).
Exploration of Oxidation and Fluorination Reactions
Investigations into the oxidation and fluorination reactions of α-phenylsulfanylacetamides provide insights into the chemical reactivity and potential synthetic applications of this compound. Studies on reactions with compounds like difluoroiodotoluene (DFIT) offer valuable information on the synthesis of fluorinated organic compounds, which are important in pharmaceutical chemistry and material science (Greaney & Motherwell, 2000).
Pharmaceutical and Biological Activity Studies
The synthesis and evaluation of derivatives related to this compound for potential pharmaceutical applications, such as antibacterial, antifungal, and anticancer activities, are crucial. Research on compounds like 4, 5-dihydro-1,3,4-oxadiazole-2-thiones derivatives highlights the importance of structural modifications in enhancing biological activities and developing new therapeutic agents (Karanth et al., 2019).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c19-14-7-6-13(10-15(14)20)21-17(24)11-25-18-9-8-16(22-23-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYOHUJBLNUJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2985603.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2985604.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985608.png)





![5-bromo-2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985616.png)



![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)